molecular formula C9H10BrClFN B6255059 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride CAS No. 2694733-98-5

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride

Cat. No.: B6255059
CAS No.: 2694733-98-5
M. Wt: 266.5
InChI Key:
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Description

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-bromo-2-fluoroaniline with an appropriate reagent, such as an alkyl halide, under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using hydrogen peroxide in the presence of a catalyst.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-bromo-2-fluorophenyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

    2-(4-chloro-2-fluorophenyl)azetidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-2-methylphenyl)azetidine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

2694733-98-5

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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